molecular formula C14H14O4 B14185310 2-Naphthalenecarboxaldehyde, 1,3,6-trimethoxy- CAS No. 848044-44-0

2-Naphthalenecarboxaldehyde, 1,3,6-trimethoxy-

Cat. No.: B14185310
CAS No.: 848044-44-0
M. Wt: 246.26 g/mol
InChI Key: RBLQHFSVPDBNAZ-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxaldehyde, 1,3,6-trimethoxy- is an organic compound with a molecular formula of C14H12O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features three methoxy groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxaldehyde, 1,3,6-trimethoxy- typically involves the formylation of 1,3,6-trimethoxynaphthalene. One common method is the Vilsmeier-Haack reaction, which uses a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position of the naphthalene ring. The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxaldehyde, 1,3,6-trimethoxy- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the methoxy groups.

Major Products

    Oxidation: 2-Naphthalenecarboxylic acid, 1,3,6-trimethoxy-

    Reduction: 2-Naphthalenemethanol, 1,3,6-trimethoxy-

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxaldehyde, 1,3,6-trimethoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxaldehyde, 1,3,6-trimethoxy- depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxaldehyde
  • 1,3,6-Trimethoxynaphthalene
  • 2-Naphthalenemethanol, 1,3,6-trimethoxy-

Uniqueness

2-Naphthalenecarboxaldehyde, 1,3,6-trimethoxy- is unique due to the presence of both an aldehyde group and multiple methoxy groups on the naphthalene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

CAS No.

848044-44-0

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

1,3,6-trimethoxynaphthalene-2-carbaldehyde

InChI

InChI=1S/C14H14O4/c1-16-10-4-5-11-9(6-10)7-13(17-2)12(8-15)14(11)18-3/h4-8H,1-3H3

InChI Key

RBLQHFSVPDBNAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C(C(=C2C=C1)OC)C=O)OC

Origin of Product

United States

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